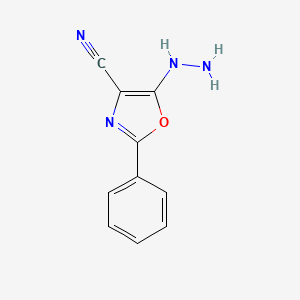
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a hydrazinyl group, which is known for its reactivity in various chemical transformations.
作用机制
Mode of Action
It has been observed that treatment of this compound with acetylacetone leads to the formation of a substituted pyrazole residue on c5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The introduction of corresponding azole fragments into position 4 of the 5-(1h-pyrazol-1-yl)-1,3-oxazole system suggests potential interactions with biochemical pathways involving these azole fragments .
Result of Action
The compound’s ability to react with various nucleophiles suggests it may have diverse effects depending on the specific biological context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with oxazole precursors. One common method includes the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone, leading to the formation of a substituted pyrazole residue on the oxazole ring . This reaction enhances the electrophilicity of the cyano group, making it reactive towards various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can improve yield and purity for industrial applications.
化学反应分析
Types of Reactions
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The electrophilic cyano group can react with nucleophiles like hydrogen sulfide, sodium azide, and hydroxylamine.
Cyclization Reactions: Formation of pyrazole residues through reactions with acetylacetone.
Common Reagents and Conditions
Hydrogen Sulfide: Used for nucleophilic addition to the cyano group.
Sodium Azide: Reacts with the cyano group to form azide derivatives.
Hydroxylamine: Adds to the cyano group to form oxime derivatives.
Major Products
Substituted Pyrazole Residues: Formed through reactions with acetylacetone.
Azole Fragments: Introduced into the oxazole system through reactions with various nucleophiles.
科学研究应用
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: A closely related compound with similar reactivity.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a hydrazinyl group and a cyano group. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
属性
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRKRPUTAYTVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2956974.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)
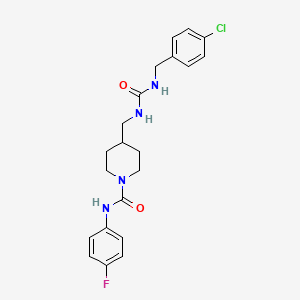
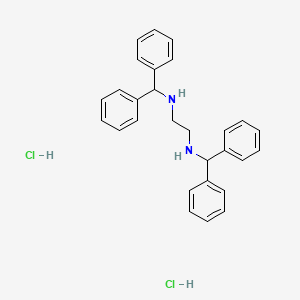
![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2956983.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)
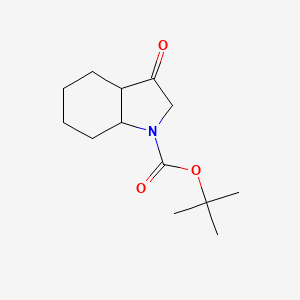
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2956994.png)
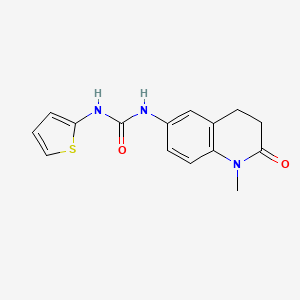

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
